N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

Catalog No.
S2709558
CAS No.
1105204-81-6
M.F
C17H16N2O4
M. Wt
312.325
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyl...

CAS Number

1105204-81-6

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide

Molecular Formula

C17H16N2O4

Molecular Weight

312.325

InChI

InChI=1S/C17H16N2O4/c1-12-4-6-14(7-5-12)22-11-17(20)18-10-13-9-16(23-19-13)15-3-2-8-21-15/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

DVVLBUHUCGQMKF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3

solubility

not available

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide is a complex heterocyclic compound characterized by the presence of both isoxazole and furan rings. The molecular structure consists of a furan moiety linked to an isoxazole through a methyl group, with an acetamide functional group that includes a para-tolyl ether. This unique combination of structural elements contributes to its potential applications in medicinal chemistry and materials science, particularly due to the biological activities associated with the isoxazole ring and the synthetic versatility provided by the furan ring.

  • Oxidation: The compound can be oxidized, potentially yielding various oxides depending on the reaction conditions.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, utilizing agents such as lithium aluminum hydride.
  • Substitution: The compound is capable of undergoing nucleophilic and electrophilic substitution reactions, which can lead to diverse derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are effective for reduction processes.
  • Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide exhibits notable biological activities. Research indicates that it may possess anti-inflammatory properties by modulating the production of inflammatory mediators. Additionally, compounds with isoxazole rings have been associated with various pharmacological effects, including antimicrobial and anticancer activities. The specific interactions with biological targets remain an area of active investigation, highlighting its potential as a therapeutic agent.

The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Isoxazole Ring: This can be achieved through cyclization methods involving appropriate precursors.
  • Attachment to the Furan Ring: The isoxazole is then linked to the furan moiety via a methyl group.
  • Acetamide Formation: Finally, the para-tolyl ether is introduced through nucleophilic substitution or coupling reactions.

In industrial applications, metal-free synthetic routes are preferred to minimize toxicity and reduce costs associated with metal catalysts.

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide has diverse applications in several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Biochemistry: Used in studies related to biochemical pathways due to its biological activity.
  • Materials Science: Serves as a building block for synthesizing more complex molecules and materials.

Research into interaction studies for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide focuses on its mechanisms of action at the molecular level. The compound's ability to interact with specific enzymes and receptors suggests it may modulate various biological pathways, leading to its observed pharmacological effects.

Similar Compounds

  • Isoxazole Derivatives
    • Example: 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
    • Notable for their biological activity but lack the furan component.
  • Furan Derivatives
    • Example: Furan-2-carboxylic acid derivatives
    • Primarily focused on chemical reactivity but do not exhibit the same pharmacological potential as compounds containing isoxazole.

Uniqueness

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide stands out due to its dual functionality from both the isoxazole and furan rings. This unique structural feature enhances its chemical reactivity and biological activity compared to similar compounds that lack one of these components. The combination allows for greater versatility in applications within medicinal chemistry and materials science, making it a compound of significant interest in ongoing research.

XLogP3

2.3

Dates

Last modified: 08-16-2023

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